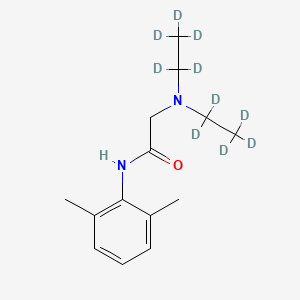

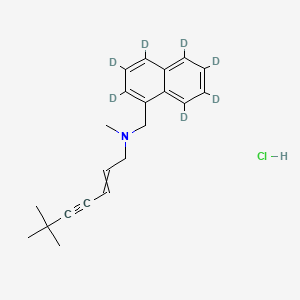

盐酸特比萘芬-d7

描述

Terbinafine hydrochloride, also known as Lamisil, is a synthetic allylamine antifungal . It is used to treat fungus infections of the scalp, body, groin (jock itch), feet (athlete’s foot), fingernails, and toenails . It is either taken orally or applied to the skin as a cream or ointment .

Synthesis Analysis

Terbinafine hydrochloride can be synthesized through various methods. One process involves the initial alkylation of (1-naphthylmetyl)methanamine with 1,3-dichloropropene . Another method involves the intercalation of Terbinafine hydrochloride in montmorillonite galleries, characterized by X-ray diffraction, Fourier transform infrared spectra, and elemental analysis .

Molecular Structure Analysis

Terbinafine hydrochloride has a molecular weight of 327.891 and a chemical formula of C21H26ClN . It is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues .

Chemical Reactions Analysis

Terbinafine hydrochloride can form complexes with different cyclodextrins, which have been studied in pH 12 aqueous solutions at 25 °C . The intercalation of Terbinafine hydrochloride in montmorillonite galleries was characterized by X-ray diffraction, Fourier transform infrared spectra, elemental analysis, and thermogravimetric analysis .

Physical And Chemical Properties Analysis

Terbinafine hydrochloride is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It is freely soluble in methanol and methylene chloride; soluble in ethanol; and slightly soluble .

科学研究应用

Topical Delivery for Superficial Fungal Infections

Terbinafine HCl has been used in the development of pH-responsive nanogels for the treatment of superficial fungal infections . The nanogels were loaded with Terbinafine HCl and fabricated using a free radical polymerization technique . This approach has shown promise in treating superficial fungal infections .

Inhalable Microparticles for Pulmonary Fungal Infections

Terbinafine HCl has been used in the development of inhalable, spray-dried microparticles for the management of pulmonary fungal infections . The study aimed to improve the performance of spray-dried Terbinafine microparticles for inhalation .

Solubility Enhancement

Terbinafine HCl’s solubility can be increased using different techniques of solid dispersion . This is crucial for improving the drug’s bioavailability .

Stability Improvement

Solid dispersion techniques can also be used to enhance the stability of Terbinafine HCl . This is important for maintaining the drug’s efficacy over time .

Taste Masking

Terbinafine HCl has an unpleasant taste, which can be masked using solid dispersion techniques . This is particularly useful in the formulation of oral dosage forms .

Controlled Drug Release

Solid dispersion techniques can be used to achieve the necessary release profile for Terbinafine HCl . This allows for controlled drug release, which can improve the drug’s therapeutic effect .

作用机制

Target of Action

Terbinafine-d7 HCl primarily targets the fungal squalene monooxygenase , also known as squalene epoxidase . This enzyme plays a crucial role in the synthesis of the fungal cell wall .

Mode of Action

Terbinafine-d7 HCl, being an allylamine antifungal, inhibits the fungal squalene monooxygenase . This inhibition prevents the formation of ergosterol, a key component of the fungal cell membrane . As a result, there is an accumulation of squalene, which weakens the cell wall of fungal cells .

Biochemical Pathways

The inhibition of squalene monooxygenase by Terbinafine-d7 HCl disrupts the ergosterol synthesis pathway . This leads to an accumulation of squalene while the fungi become deficient in ergosterol . Ergosterol is an essential component of fungal cell membranes, and its deficiency can lead to the death of the fungal cell .

Pharmacokinetics

Terbinafine-d7 HCl is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It has a long terminal elimination half-life . The clearance of Terbinafine-d7 HCl is 76L/h or 1.11L/h/kg for a single 250mg oral dose .

Result of Action

The action of Terbinafine-d7 HCl leads to the death of the fungal cell as the contents of the cell are unprotected . This is due to the weakening of the fungal cell wall caused by the accumulation of squalene and the deficiency of ergosterol .

安全和危害

属性

IUPAC Name |

N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/i6D,7D,10D,11D,12D,13D,14D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMISRWJRUSYEX-JOUZVVBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)CC=CC#CC(C)(C)C)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

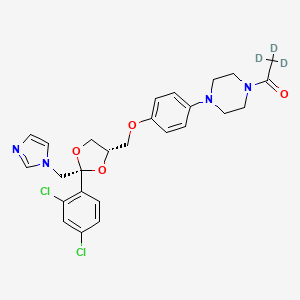

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。